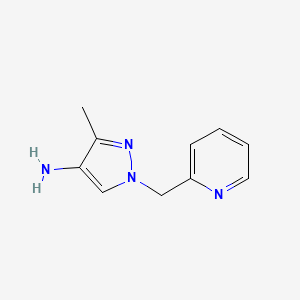

3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine

Descripción

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a pyridin-2-ylmethyl substituent at the N1 position and a methyl group at the C3 position. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry and agrochemical research due to their versatile pharmacological and physicochemical properties.

Propiedades

Fórmula molecular |

C10H12N4 |

|---|---|

Peso molecular |

188.23 g/mol |

Nombre IUPAC |

3-methyl-1-(pyridin-2-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H12N4/c1-8-10(11)7-14(13-8)6-9-4-2-3-5-12-9/h2-5,7H,6,11H2,1H3 |

Clave InChI |

YLNBYNJBZCMLJV-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(C=C1N)CC2=CC=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with pyridin-2-ylmethanamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, highlighting variations in substituents, physical properties, and applications:

Key Observations:

Structural Variations and Physicochemical Properties: Pyridin-2-ylmethyl substituents (as in the target compound) may enhance solubility compared to pyridin-3-yl analogs due to steric and electronic differences . Trifluoromethyl (CF3) groups (e.g., in 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine) improve metabolic stability and lipophilicity, critical for antimycobacterial activity .

Synthetic Efficiency: Yields for pyridin-3-yl derivatives (e.g., 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) suggest challenges in regioselective alkylation or coupling steps . Higher yields (>80%) are achievable for fused-ring analogs (e.g., thieno[3,2-d]pyrimidine derivatives), likely due to optimized cyclization conditions .

Biological and Industrial Applications :

- Pyridin-2-ylmethyl-substituted compounds (like the target) are understudied compared to pyridin-3-yl analogs but may offer unique binding profiles in kinase inhibition or antimicrobial contexts .

- Fluorinated pyridines (e.g., 5-fluoropyridin-3-yl derivatives) are increasingly prioritized in drug discovery for improved bioavailability and target engagement .

Spectroscopic and Analytical Data :

- ESIMS and HRMS data (e.g., m/z 207–229) confirm molecular weights of analogs, while ^1H NMR spectra (δ 8.87–1.38 ppm) reveal distinct coupling patterns for substituents like cyclopropyl or trifluoroethyl .

Actividad Biológica

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₀H₁₂N₄

- Molecular Weight : 188.23 g/mol

- CAS Number : 1342831-83-7

Research indicates that 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine exhibits multiple mechanisms of action:

- Inhibition of Kinases : The compound has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating the cell cycle. In studies, it demonstrated sub-micromolar antiproliferative activity against various cancer cell lines (GI50 = 0.127 - 0.560 μM) .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in treating infections .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, which could be beneficial in managing conditions characterized by excessive inflammation .

Biological Activity Overview

The following table summarizes the biological activities reported for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine and related derivatives:

Case Studies

-

Antiproliferative Activity :

A study evaluated the compound's effect on ovarian cancer cells, revealing that it reduced retinoblastoma phosphorylation and induced cell cycle arrest at the S and G2/M phases, leading to apoptosis . -

Antimicrobial Properties :

Another investigation highlighted the antimicrobial efficacy of related pyrazole derivatives against various pathogens, indicating that structural modifications can enhance activity against specific bacterial strains .

Future Directions

The promising biological activities of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine warrant further investigation. Future research could focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- Clinical Trials : Conducting trials to assess safety and efficacy in humans.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.